molecular formula C10H14ClN3O B6242408 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide CAS No. 2411220-46-5

2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide

Cat. No.: B6242408
CAS No.: 2411220-46-5
M. Wt: 227.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide is a synthetic organic compound that features a chloroacetamide group attached to a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide typically involves the following steps:

  • Formation of the Tetrahydroindazole Core: : The starting material, often a substituted phenylhydrazine, undergoes cyclization with an appropriate ketone or aldehyde to form the tetrahydroindazole core. This reaction is usually carried out under acidic conditions, such as using hydrochloric acid or sulfuric acid, and may require heating to facilitate the cyclization process.

  • Introduction of the Chloroacetamide Group: : The tetrahydroindazole intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine, to introduce the chloroacetamide group. This step is typically performed at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloroacetamide group in 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.

  • Oxidation and Reduction: : The tetrahydroindazole moiety can be subjected to oxidation reactions to form indazole derivatives. Conversely, reduction reactions can further saturate the ring system or reduce any functional groups present.

  • Hydrolysis: : The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various amides, thioamides, and esters depending on the nucleophile used.

    Oxidation Products: Indazole derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(indol-3-ylmethyl)acetamide: Similar structure but with an indole moiety instead of tetrahydroindazole.

    2-chloro-N-(benzyl)acetamide: Lacks the indazole ring, making it less complex.

    N-(4-chlorobenzyl)-2-chloroacetamide: Contains a chlorobenzyl group instead of tetrahydroindazole.

Uniqueness

2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide is unique due to the presence of the tetrahydroindazole ring, which imparts specific biological activities and chemical reactivity. This structural feature distinguishes it from other chloroacetamide derivatives and contributes to its potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

CAS No.

2411220-46-5

Molecular Formula

C10H14ClN3O

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.